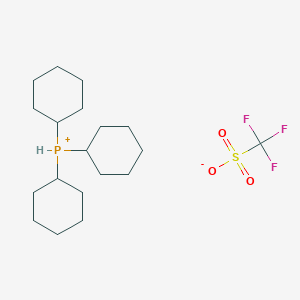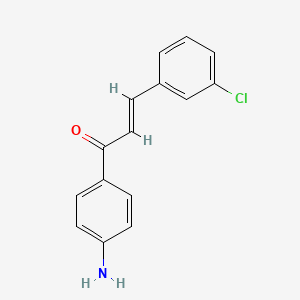
(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one
Descripción general
Descripción
2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one, also known as 4-Amino-3-chlorophenyl prop-2-en-1-one, is a versatile synthetic intermediate that is used in the synthesis of a wide variety of compounds. It is a versatile synthetic intermediate that is used in the synthesis of a wide variety of compounds. It is a colorless to yellowish liquid with a melting point of about -10°C and a boiling point of about 200°C. It is soluble in water, ethanol, and most organic solvents.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Research has focused on synthesizing and characterizing chalcone derivatives, including compounds similar to "(2E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one." These compounds are often synthesized through Claisen-Schmidt condensation reactions, which involve the base-catalyzed reaction of aldehydes and ketones. The synthesized compounds are characterized using techniques like FT-IR, elemental analysis, and single-crystal X-ray diffraction to confirm their structures and understand their molecular geometries and intermolecular interactions (Salian et al., 2016).
Molecular Structure Analysis
Studies include the analysis of molecular structures using Fourier-transform infrared spectroscopy (FT-IR) and X-ray crystallography. These analyses provide insights into the compound's vibrational wavenumbers, geometrical parameters, and crystal structures, helping to understand the stability and electronic properties of the molecules. For example, research on similar chalcone derivatives has shown planar molecule geometry and detailed geometrical parameters, confirming the structure through experimental and computational methods (Najiya et al., 2014).
Antioxidant Activity
Some derivatives of "this compound" have been synthesized and tested for their antioxidant activity. The studies involve synthesizing 2'-aminochalcone derivatives and assessing their free radical scavenging ability and superoxide dismutase mimetic activity. These studies highlight the potential of chalcone derivatives in exhibiting significant antioxidant properties, which could have implications for various biomedical applications (Sulpizio et al., 2016).
Optical and Electronic Properties
Research into the optical and electronic properties of chalcone derivatives, including compounds akin to "this compound," focuses on their potential applications in material science. These studies involve investigating the compounds' hyperpolarizability, molecular electrostatic potential, and frontier molecular orbitals (HOMO-LUMO analysis). The findings suggest that these compounds may possess notable nonlinear optical properties and could be used in the development of new materials for optical and electronic applications (Mary et al., 2015).
Antibacterial Activity
Some studies explore the antibacterial activity of chalcone derivatives, indicating their potential use in developing new antimicrobial agents. The synthesis of novel heterocyclic compounds containing a chalcone fragment and their subsequent evaluation against various bacterial strains demonstrate moderate antibacterial activity, suggesting their possible application in addressing bacterial infections (Mehta, 2016).
Propiedades
IUPAC Name |
(E)-1-(4-aminophenyl)-3-(3-chlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO/c16-13-3-1-2-11(10-13)4-9-15(18)12-5-7-14(17)8-6-12/h1-10H,17H2/b9-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKCSZXHDUUMKNU-RUDMXATFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



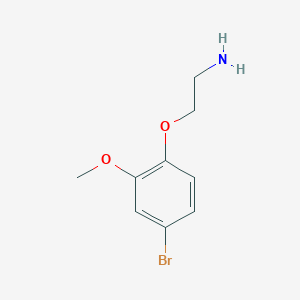
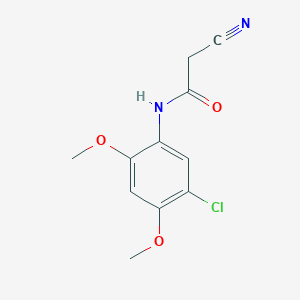
![1-{Imidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174202.png)
![6-Piperidin-1-YL-imidazo[1,2-B]pyridazine](/img/structure/B3174210.png)
![tert-Butyl N-[(4E)-4-(hydroxyimino)-4-(pyridin-3-yl)butyl]carbamate](/img/structure/B3174214.png)
![1-{3-Bromoimidazo[1,2-b]pyridazin-6-yl}pyrrolidine](/img/structure/B3174221.png)
![[2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)ethyl]amine hydrochloride](/img/structure/B3174229.png)
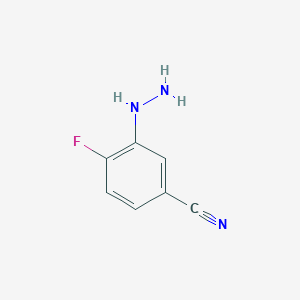
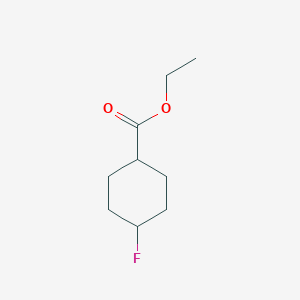

![2-Benzyl-2,5-diazabicyclo[2.2.2]octane](/img/structure/B3174251.png)
![Morpholine, 4-[(2-chloro-5-nitrophenyl)methyl]-](/img/structure/B3174253.png)
